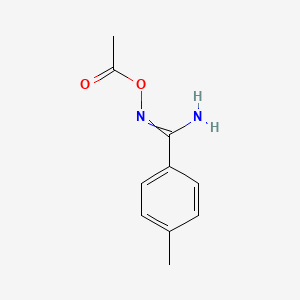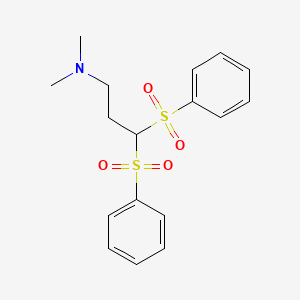
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
N,N-dimethylpropan-1-amine+2benzenesulfonyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted amines depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound can affect cellular signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Di(indolyl)oxindoles: These compounds have similar structural features and are used in medicinal chemistry.
3,3-Difluorooxetane: This compound is used as a bioisosteric replacement in drug discovery.
3,3-Diindolylmethane: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine is unique due to the presence of two benzenesulfonyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
88073-46-5 |
|---|---|
Fórmula molecular |
C17H21NO4S2 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
3,3-bis(benzenesulfonyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H21NO4S2/c1-18(2)14-13-17(23(19,20)15-9-5-3-6-10-15)24(21,22)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 |
Clave InChI |
JNVQAZVWMUXCOL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)
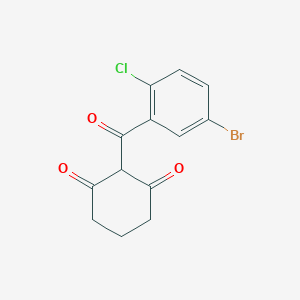
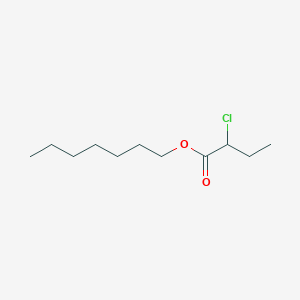
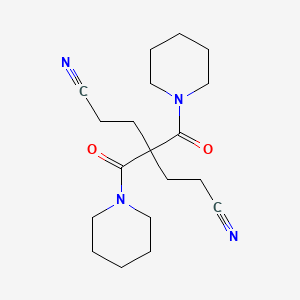
![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
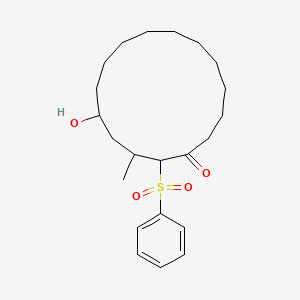

![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
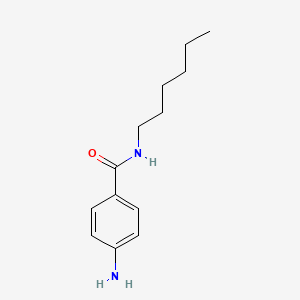
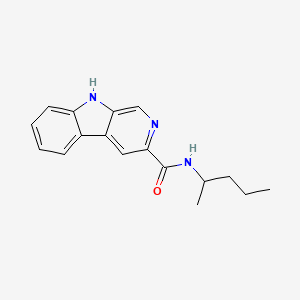
![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
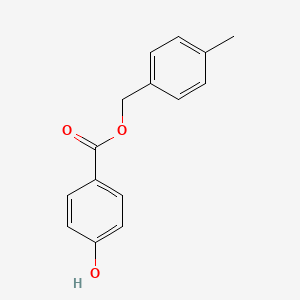
![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)
